Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate belongs to the 2-pyridone-3-carboxylate ester family, a class of heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and a ketone group at position 2. The ester moiety at position 3 and methyl substituents at positions 1 and 5 contribute to its unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1,5-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3 |
InChI Key |
NXNDSINIJZVTCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN(C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One-pot condensations of formaldehyde with CH acids and enamines have also been reported to afford derivatives of 2-oxo-1,2-dihydropyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include functionalized pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analogs with therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with comparisons based on substituents, physical properties, and reactivity:
Key Observations:
Substituent Effects on Physical Properties :
- Methyl groups at positions 1 and 5 (target compound) likely reduce steric hindrance compared to bulkier benzyl or hydroxybenzoyl groups in analogs . This may lower melting points compared to Compound 7 (150–152°C) or Compound 8 (115–117°C), though experimental confirmation is needed.
- Hydroxyl and methoxy groups (e.g., in Compound 5o ) increase hydrogen bonding, elevating melting points and solubility in polar solvents.
Reactivity :
- The ester group at position 3 in all analogs is susceptible to decarboxylation under basic conditions (Krapcho reaction). For example, ethyl 1-benzyl derivatives undergo decarboxylation in the presence of K₂CO₃ due to electron-withdrawing groups in the β-position . The target compound’s methyl substituents may alter this reactivity by modulating electron density.
Biological Activity :
- Pyridine-3-carboxylate esters with heterocyclic substituents (e.g., thiophene in Compound 5b ) exhibit anticancer activity, suggesting that the target compound’s methyl groups could influence bioactivity by enhancing lipophilicity and membrane permeability.
Biological Activity
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridine ring structure, which is known for conferring various biological properties. The molecular formula is with a molecular weight of 197.22 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study focusing on pyridine derivatives reported that modifications to the pyridine ring can enhance antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The introduction of functional groups such as -OH was found to lower the IC50 values significantly, indicating increased potency against cancer cells .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.058 |
| Compound B | MDA-MB-231 | 0.0046 |
| Ethyl 1,5-dimethyl... | PC3 | TBD |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 50 μg/ml for derivatives with similar structures .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Compound X | E. coli | 50 |
| Compound Y | S. aureus | TBD |
| Ethyl 1,5-dimethyl... | Pseudomonas aeruginosa | TBD |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, facilitating cellular uptake and subsequent biological effects .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine derivatives in preclinical settings:
- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed remarkable selectivity for tumor cells over normal cells.
- Case Study 2 : In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models.
Q & A
Q. What are the optimized synthetic routes for Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via esterification of hydroxy-substituted precursors. For example, refluxing 2-hydroxynicotinic acid derivatives in ethanol with concentrated sulfuric acid as a catalyst yields the ester product . Key parameters include solvent choice (ethanol for solubility), temperature (reflux conditions ~78°C), and acid concentration. Side reactions, such as dehydration or over-esterification, can be mitigated by controlling reaction time (e.g., overnight reflux) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- FT-IR : To identify carbonyl (C=O, ~1660–1680 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) stretches .
- NMR : H NMR (DMSO-d6 or CDCl3) reveals methyl groups (δ ~2.2–2.5 ppm), ethyl ester protons (δ ~1.3 and 4.3 ppm), and dihydropyridine protons (δ ~6.3–7.6 ppm) .
- X-ray crystallography : SHELXTL or SHELXL software refines crystal structures, confirming substituent positions and hydrogen-bonding networks critical for biological activity .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit:
- Anticancer activity : IC50 values in the low micromolar range (e.g., ~2–5 µM) against breast cancer cell lines via apoptosis induction .
- Antimicrobial effects : MIC values comparable to standard antibiotics (e.g., 8–16 µg/mL against S. aureus and E. coli) . Activity correlates with electron-withdrawing substituents (e.g., methyl, ester) enhancing target binding .
Advanced Research Questions
Q. How do structural modifications at the 1-, 5-, and 3-positions influence bioactivity?
- 1- and 5-methyl groups : Enhance lipophilicity, improving membrane permeability. Removal reduces anticancer potency by ~50% .
- 3-carboxylate ester : Hydrolysis to carboxylic acid derivatives increases solubility but may reduce target affinity. Ethyl esters balance stability and bioavailability .
- Substitutions at C-6 : Bromine or nitro groups at this position enhance electrophilicity, improving covalent interactions with enzyme active sites (e.g., kinase inhibition) .
Q. What mechanisms explain contradictory biological data across studies (e.g., varying IC50 values)?
Discrepancies arise from:
- Assay conditions : Serum concentration in cell culture media can alter compound stability. For example, fetal bovine serum (FBS) esterases hydrolyze ethyl esters, reducing active metabolite availability .
- Cell line variability : Differential expression of efflux pumps (e.g., P-glycoprotein) in MCF-7 vs. MDA-MB-231 cells affects intracellular accumulation .
- Crystallographic data : Polymorphism (e.g., solvate vs. anhydrous forms) impacts solubility and bioavailability .
Q. What advanced computational or experimental methods are used to study reaction intermediates in its synthesis?
- DFT calculations : Model Michael adduct formation during cyclization, identifying transition states and regioselectivity .
- LC-MS/Q-TOF : Tracks intermediates (e.g., pyranimine derivatives) in real-time, optimizing reaction quenching points .
- HMBC NMR : Correlates long-range couplings to confirm cyclization pathways (e.g., Dimroth rearrangements in pyridone formation) .
Methodological Considerations
Q. How can researchers resolve low crystallinity issues during X-ray analysis?
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize lattice interactions .
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .
- SHELXL refinement : Use TWIN and BASF commands to model twinning in challenging datasets .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) .
- Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and improves regioselectivity .
- Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
